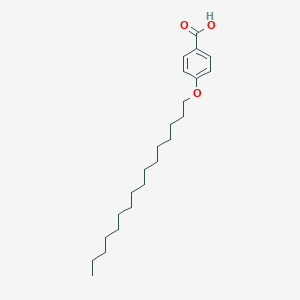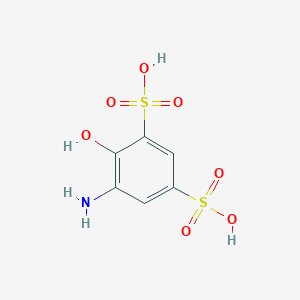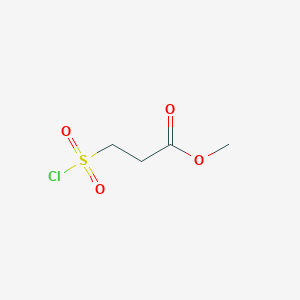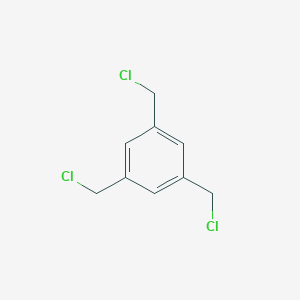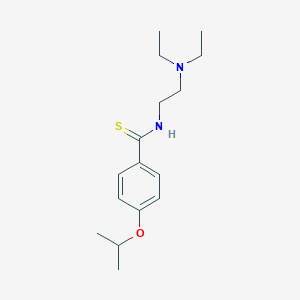
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ISOPROPOXYTHIO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various advantages and limitations for lab experiments. It is a widely used chemical compound that has been extensively studied. It has been found to have various biochemical and physiological effects, which make it a useful tool for scientific research. However, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has some limitations for lab experiments. It is a thioamide compound that can be toxic in high doses. It can also be difficult to synthesize, which can limit its availability for lab experiments.
Direcciones Futuras
There are many future directions for the study of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. One possible direction is to study its potential as a treatment for various diseases, such as cancer, inflammation, and pain. Another possible direction is to study its mechanism of action in more detail. This could help to identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. This could help to increase its availability for lab experiments.
Métodos De Síntesis
The synthesis of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-, is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of p-isopropoxyaniline with chlorosulfonic acid to form p-isopropoxyanilinium chloride. The second step involves the reaction of p-isopropoxyanilinium chloride with sodium thioacetate to form p-isopropoxythioaniline. The third step involves the reaction of p-isopropoxythioaniline with diethylaminoethyl chloride to form benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
18051-25-7 |
|---|---|
Nombre del producto |
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ISOPROPOXYTHIO- |
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
Clave InChI |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES canónico |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Otros números CAS |
18051-25-7 |
Sinónimos |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



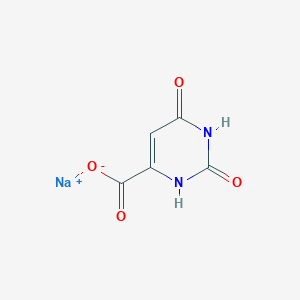
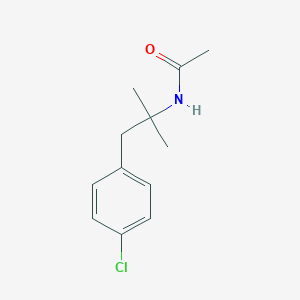
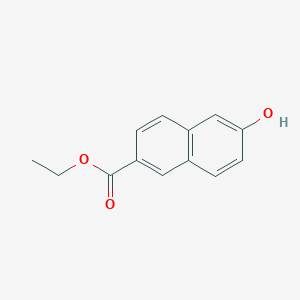
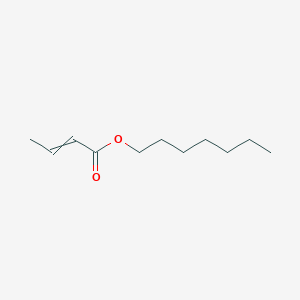
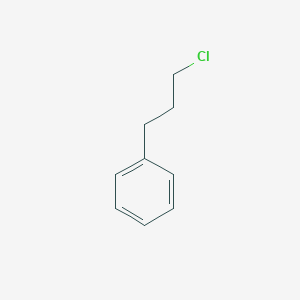
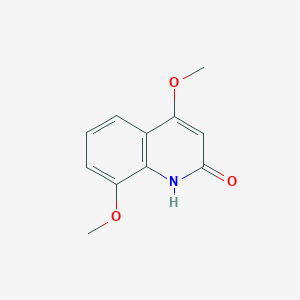
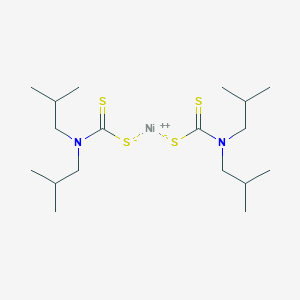
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
